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Compound of Interest

Compound Name: DiZPK Hydrochloride

Cat. No.: B8075337 Get Quote

An in-depth guide for researchers, scientists, and drug development professionals on the

application of DiZPK, a genetically encoded photo-crosslinking pyrrolysine analog, for the

investigation of protein-protein interactions in living systems.

Introduction
N6-((3-(3-Methyl-3H-diazirin-3-yl)propyl)carbamoyl)-L-lysine, commonly known as DiZPK, is a

powerful tool in chemical biology and drug discovery for elucidating protein-protein interactions

(PPIs) within their native cellular environment. As a structural analog of the 22nd genetically

encoded amino acid, pyrrolysine (Pyl), DiZPK can be site-specifically incorporated into a

protein of interest using the genetic code expansion technology. This technique relies on an

engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair, typically the Methanosarcina

barkeri pyrrolysyl-tRNA synthetase (MbPylRS) and its cognate tRNA (tRNAPyl).

The key feature of DiZPK is its diazirine moiety. Upon exposure to long-wave ultraviolet (UV)

light (typically 365 nm), this photo-activatable group forms a highly reactive carbene

intermediate. This carbene can then rapidly and non-specifically form covalent bonds with

interacting molecules in close proximity, effectively "trapping" transient and stable PPIs for

subsequent identification and analysis by techniques such as mass spectrometry. This in vivo

crosslinking capability makes DiZPK an invaluable tool for mapping interaction networks,

identifying binding partners, and probing the dynamics of protein complexes in living cells.[1][2]
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The utility of DiZPK as a photo-crosslinker is underpinned by the principles of genetic code

expansion and photo-affinity labeling.

Genetic Incorporation of DiZPK
The site-specific incorporation of DiZPK into a target protein is achieved by hijacking the

cellular translation machinery. This process requires the introduction of two key components

into the host cell:

An engineered pyrrolysyl-tRNA synthetase (PylRS): A mutant version of the M. barkeri PylRS

(MbPylRS) is used, which has been evolved to recognize and activate DiZPK instead of its

native substrate, pyrrolysine.

An orthogonal tRNAPyl: This transfer RNA has its anticodon mutated to recognize a

nonsense codon, typically the amber stop codon (UAG), that has been introduced at the

desired site in the gene of the protein of interest.

When DiZPK is supplied to the cells, the engineered MbPylRS specifically charges it onto the

tRNAPyl. During translation, when the ribosome encounters the UAG codon in the mRNA of the

target protein, the DiZPK-loaded tRNAPyl is incorporated, resulting in a full-length protein with

DiZPK at the specified position. A commercially available plasmid, pCMV-MbPylRS(DiZPK),

facilitates the expression of the necessary machinery in mammalian cells.[3]

Photo-Crosslinking Mechanism
The diazirine ring in DiZPK is stable under normal physiological conditions. However, upon

irradiation with UV light (typically 365 nm), it undergoes photolysis to release nitrogen gas and

generate a highly reactive and short-lived carbene intermediate. This carbene can then insert

into any nearby C-H, N-H, or O-H bond, forming a stable covalent crosslink with an interacting

protein. The short lifetime of the carbene ensures that crosslinking is restricted to molecules in

very close proximity to the DiZPK-containing protein at the moment of UV activation.
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Quantitative Data
While extensive quantitative data for DiZPK is not readily available in a centralized format, the

following table summarizes key parameters gathered from the literature. It is important to note

that efficiency can vary significantly depending on the specific protein, the site of incorporation,

and the experimental conditions.
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Parameter Value/Range Notes

UV Activation Wavelength ~365 nm
Long-wave UV is used to

minimize cellular damage.

Incorporation Efficiency Variable

Dependent on the protein of

interest, expression system,

and specific MbPylRS mutant.

Can be assessed by Western

blot.

Kinetic Parameters (MbPylRS

for Pyrrolysine)

Km: 53 µM, Vmax: 120

nmol/min/mg

These are for the native

substrate, pyrrolysine. Specific

kinetic data for DiZPK with the

engineered synthetase is not

widely reported.[4]

Photo-crosslinking Time Seconds to minutes

High-intensity UV sources can

reduce irradiation times

significantly, minimizing cellular

stress.[5]

Experimental Protocols
The following sections provide a general overview of the key experimental procedures for using

DiZPK. For detailed, step-by-step instructions, it is highly recommended to consult the primary

literature, such as the protocol for site-specific photo-crosslinking proteomics in mammalian

cells.

Synthesis of DiZPK
The synthesis of DiZPK has been previously described. While a detailed, step-by-step protocol

is found in the supplementary information of the original publication by Zhang et al. (2011) in

Nature Chemical Biology, the general scheme involves the synthesis of the diazirine-containing

carboxylic acid followed by its coupling to the side chain of L-lysine.
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The following workflow outlines the general steps for incorporating DiZPK into a protein of

interest in mammalian cells.

Start

Prepare plasmids:
1. pCMV-MbPylRS(DiZPK)

2. Target protein with UAG codon

Co-transfect mammalian cells

Add DiZPK to cell culture medium

Incubate for protein expression

Harvest cells for crosslinking

End
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Plasmid Preparation: Obtain or generate the necessary plasmids: one expressing the

engineered MbPylRS and tRNAPyl (e.g., pCMV-MbPylRS(DiZPK)) and another encoding the

protein of interest with an in-frame amber (UAG) stop codon at the desired incorporation site.

Cell Culture and Transfection: Culture the desired mammalian cell line and co-transfect the

cells with the two plasmids using a suitable transfection reagent.

DiZPK Supplementation: After transfection, supplement the cell culture medium with DiZPK

to a final concentration of 330 µM.

Protein Expression: Incubate the cells to allow for the expression of the DiZPK-containing

protein. The optimal expression time should be determined empirically.

Cell Harvest: Harvest the cells for the subsequent photo-crosslinking experiment.

Photo-Crosslinking and Sample Preparation
UV Irradiation: Resuspend the harvested cells in an appropriate buffer and irradiate with a

365 nm UV lamp. The optimal irradiation time and intensity should be determined to

maximize crosslinking while minimizing cell damage.

Cell Lysis and Protein Extraction: Lyse the cells to extract the proteins.

Enrichment of Crosslinked Complexes: Use affinity purification (e.g., via a tag on the bait

protein) to enrich for the crosslinked protein complexes.

SDS-PAGE and In-Gel Digestion: Separate the protein complexes by SDS-PAGE, excise the

bands corresponding to the crosslinked species, and perform in-gel digestion with a protease

such as trypsin.

Mass Spectrometry Analysis
The digested peptides are then analyzed by liquid chromatography-tandem mass spectrometry

(LC-MS/MS) to identify the crosslinked proteins and map the interaction sites.
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Data Analysis:

Specialized software is required to analyze the complex MS/MS data generated from

crosslinked peptides. Tools like MeroX and Skyline can be used to identify the crosslinked

peptide pairs and, consequently, the interacting proteins and their binding sites.

Applications in Research and Drug Development
The ability to capture protein-protein interactions in their native cellular context makes DiZPK a

valuable tool for:
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Mapping protein interaction networks: Identifying the direct binding partners of a protein of

interest.

Validating drug targets: Confirming the interaction of a drug with its intended target protein in

living cells.

Studying dynamic protein complexes: Capturing transient interactions that are difficult to

detect with other methods.

Mapping interaction interfaces: Pinpointing the specific regions of proteins that are involved

in binding.

Conclusion
DiZPK, as a genetically encoded photo-crosslinking pyrrolysine analog, offers a powerful

approach to investigate protein-protein interactions in living systems. By combining the

precision of genetic code expansion with the ability to covalently trap interacting partners upon

photoactivation, DiZPK provides researchers with a unique tool to unravel the complexities of

cellular protein networks. The detailed methodologies and principles outlined in this guide are

intended to provide a solid foundation for the successful application of this innovative

technology in both basic research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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